molecular formula C28H38N8O5 B1193146 mTOR/HDAC1-IN-12l

mTOR/HDAC1-IN-12l

Cat. No.: B1193146
M. Wt: 566.663
InChI Key: YPXRCUVTZDXVHY-HXUWFJFHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

mTOR/HDAC1-IN-12l is a dual-target inhibitor designed to simultaneously inhibit mechanistic target of rapamycin (mTOR) and histone deacetylase 1 (HDAC1). For instance, mTOR/HDAC-IN-1 (Compound 50), a structurally analogous dual inhibitor, exhibits potent activity with IC50 values of 0.49 nM (mTOR) and 0.91 nM (HDAC1) . This suggests that this compound likely shares a similar mechanism of action, targeting critical nodes in oncogenic pathways such as PI3K/AKT/mTOR and epigenetic regulation via HDAC1.

Dual inhibition of mTOR and HDAC offers synergistic anticancer effects: mTOR inhibition disrupts cell proliferation and metabolism, while HDAC inhibition restores tumor-suppressor gene expression . However, stability challenges—such as the instability of the powder form noted for mTOR/HDAC-IN-1—may pose formulation hurdles for this compound .

Properties

Molecular Formula

C28H38N8O5

Molecular Weight

566.663

IUPAC Name

(R)-N-(4-(1-(7-(hydroxyamino)-7-oxoheptyl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-6-yl)phenyl)-2-methylmorpholine-4-carboxamide

InChI

InChI=1S/C28H38N8O5/c1-20-19-35(14-17-41-20)28(38)30-22-9-7-21(8-10-22)25-31-26(34-12-15-40-16-13-34)23-18-29-36(27(23)32-25)11-5-3-2-4-6-24(37)33-39/h7-10,18,20,39H,2-6,11-17,19H2,1H3,(H,30,38)(H,33,37)/t20-/m1/s1

InChI Key

YPXRCUVTZDXVHY-HXUWFJFHSA-N

SMILES

O=C(N1C[C@@H](C)OCC1)NC2=CC=C(C3=NC(N4CCOCC4)=C5C(N(CCCCCCC(NO)=O)N=C5)=N3)C=C2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

mTOR/HDAC1-IN-12l

Origin of Product

United States

Scientific Research Applications

Cancer Therapy

The primary application of mTOR/HDAC1-IN-12l is in the treatment of various cancers. Preclinical studies have shown that combining mTOR inhibitors with HDAC inhibitors can lead to synergistic anti-tumor activity. For instance:

  • Hematologic Malignancies : In studies involving multiple myeloma cells, this compound exhibited potent anti-tumor activity comparable to combination therapies .
  • Prostate Cancer : Research indicates that dual inhibition can attenuate androgen receptor signaling and hypoxia responses, providing a novel strategy for advanced prostate cancer treatment .

Idiopathic Pulmonary Fibrosis

Recent findings suggest that this compound may also be effective against idiopathic pulmonary fibrosis (IPF). The compound's ability to modulate fibrotic processes presents a new avenue for treating this chronic lung disease, characterized by excessive scarring and inflammation .

Case Study 1: Hematologic Malignancies

A study conducted on multiple myeloma cells demonstrated that this compound effectively inhibited tumor growth while promoting apoptosis. The compound's dual action resulted in significant upregulation of acetylated histones and downregulation of mTOR-related mediators, showcasing its potential as a promising therapeutic agent .

Case Study 2: Prostate Cancer

In a preclinical model using the c-Myc adenocarcinoma cell line, the combination of mTOR inhibitors with HDAC inhibitors like panobinostat showed enhanced efficacy against prostate cancer cells. The findings indicated that concurrent inhibition could effectively disrupt key signaling pathways associated with cancer progression .

Data Tables

Application Area Mechanism Outcome
Hematologic MalignanciesInduces apoptosis; inhibits cell cycle progression72.5% tumor growth inhibition
Prostate CancerAttenuates androgen receptor signalingEnhanced anti-tumor activity
Idiopathic Pulmonary FibrosisModulates fibrotic processesPotential therapeutic effects

Comparison with Similar Compounds

Data Tables

Table 1: Key Biochemical Properties of Selected Compounds

Compound Target(s) IC50 (nM) Molecular Weight Clinical Stage
mTOR/HDAC-IN-1 mTOR, HDAC1 0.49, 0.91 N/A Preclinical
Sirolimus mTORC1 ~1–10 914.2 Approved
Vorinostat HDAC1 ~10–20 264.3 Approved
Alpelisib PI3Kα ~10–50 463.4 Approved

Table 2: Stability and Formulation Challenges

Compound Stability Issues Mitigation Strategy
mTOR/HDAC-IN-1 Powder instability Salt formulations recommended
Vorinostat Hydroxamate degradation Enteric coating

Research Findings and Implications

  • Synergistic Efficacy : Dual inhibition of mTOR and HDAC1 may enhance apoptosis and reduce drug resistance compared to single-target agents .
  • Structural Insights : Interaction studies (e.g., Figure 7 in ) highlight unique binding modes of synthesized compounds with mTOR and CDK1, suggesting opportunities for optimizing IN-12l’s affinity .
  • Clinical Potential: Compounds in clinical trials targeting PI3K/AKT/mTOR (, Table 1) underscore the pathway’s relevance, positioning this compound as a promising candidate for combinatorial regimens.

Preparation Methods

Formation of the Pyrazolo[3,4-d]Pyrimidine Core

The synthesis begins with 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine (1) , which undergoes sequential nucleophilic substitutions to install the morpholine and N-methylpiperazine groups (Scheme 1).

Reaction 1 :

  • Starting material : 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine (1).

  • Conditions : Reacted with morpholine in methanol at room temperature (0.5 hours).

  • Product : 4-Morpholino-6-chloro-1H-pyrazolo[3,4-d]pyrimidine (2).

Reaction 2 :

  • Intermediate 2 is treated with N-methylpiperazine under nitrogen in N-methylpyrrolidone (NMP) at 90°C for 8 hours, using diisopropylethylamine (DIEA) and potassium iodide (KI) as catalysts.

  • Product : 4-Morpholino-6-(N-methylpiperazinyl)-1H-pyrazolo[3,4-d]pyrimidine (3).

StepReagentsConditionsProduct
1Morpholine, CH₃OHRT, 0.5 hCompound 2
2N-Methylpiperazine, DIEANMP, 90°C, 8 hCompound 3

Alkylation for Aliphatic Chain Incorporation

A bromoacetate derivative is introduced to append the aliphatic linker required for HDAC binding.

Reaction 3 :

  • Intermediate 3 reacts with methyl 3-(4-bromomethyl)cinnamate in dimethylformamide (DMF) under microwave irradiation at 120°C for 1 hour, using cesium carbonate (Cs₂CO₃) as a base.

  • Product : Ester-functionalized intermediate 5j.

StepReagentsConditionsProduct
4Triphosgene, DCM0°C, 2 hUrea intermediate 11l
5NH₂OH, NaOHEthanol, RT, 4 hThis compound (12l)

Analytical Characterization

HPLC Purity : >98% (Column: C18, gradient: 10–90% acetonitrile in water).
NMR Spectroscopy : Key signals include δ 8.21 ppm (pyrazolopyrimidine H), δ 3.71 ppm (morpholine CH₂), and δ 1.98 ppm (aliphatic chain CH₂).
Mass Spectrometry : [M+H]⁺ = 567.67 (calculated: 566.663).

Optimization and SAR Insights

  • Aliphatic Chain Length : A seven-carbon linker maximized HDAC1 inhibition (IC₅₀ = 0.19 nM).

  • Urea vs. Carbamate : Urea linkages improved mTOR potency (IC₅₀ = 1.2 nM) compared to carbamates.

  • Hydroxamic Acid : Critical for HDAC binding; replacing it with carboxylate reduced activity 100-fold .

Q & A

Basic Research Questions

Q. What is the molecular mechanism of mTOR/HDAC1-IN-12l in dual inhibition, and how does this differ from single-target inhibitors?

  • Methodological Answer : To elucidate dual inhibition, employ kinase activity assays (e.g., mTOR enzymatic assays using radioactive ATP incorporation) and HDAC fluorometric activity assays to quantify target engagement. Compare results to single-target inhibitors (e.g., rapamycin for mTOR, vorinostat for HDAC1) using dose-response curves. Structural analysis (e.g., X-ray crystallography or molecular docking) can identify binding interactions. Validate specificity via chemoproteomic profiling to rule off-target effects. Report statistical significance of differences in IC50 values and effect sizes (e.g., Cohen’s d) .

Q. What experimental models are most appropriate for evaluating the efficacy of this compound in preclinical studies?

  • Methodological Answer : Prioritize models with dysregulated Akt/mTOR and HDAC pathways, such as PTEN-null cancer cell lines (e.g., PC-3 prostate cancer) or xenografts derived from these lines. Use primary cell cultures to assess tissue-specific toxicity. For in vivo studies, include controls for mTOR and HDAC1 activity (e.g., phosphorylation status of Akt-Ser473 via Western blot, acetylation levels of histone H3). Adhere to replication guidelines: ≥3 biological replicates per group and explicit reporting of sample size justification .

Q. How should researchers validate the target engagement of this compound in cellular assays?

  • Methodological Answer : Combine cellular thermal shift assays (CETSA) to confirm target binding with functional readouts (e.g., reduced S6K phosphorylation for mTOR inhibition, increased histone acetylation for HDAC1 inhibition). Use RNA-seq to profile downstream gene expression (e.g., FOXO1 for mTOR, CDKN1A for HDAC1). Include positive controls (e.g., Torin1 for mTOR, trichostatin A for HDAC1) and report technical vs. biological replicates per MDAR guidelines .

Advanced Research Questions

Q. How can researchers optimize dosing regimens for this compound to balance target inhibition and toxicity in in vivo models?

  • Methodological Answer : Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling using serial blood/tissue sampling to measure drug concentration and target modulation (e.g., mTORC1 activity via 4E-BP1 phosphorylation). Establish a therapeutic index by comparing efficacy (e.g., tumor volume reduction) to toxicity endpoints (e.g., weight loss, liver enzyme elevation). Use nonlinear mixed-effects modeling (NONMEM) to simulate dosing schedules, validated by longitudinal studies with ≥10 animals per cohort .

Q. What strategies are recommended to resolve contradictory data on this compound’s efficacy across different cancer subtypes?

  • Methodological Answer : Perform subgroup meta-analysis stratified by genetic biomarkers (e.g., PTEN status, HDAC1 expression). Validate inconsistencies using orthogonal assays (e.g., CRISPR-Cas9 knockout of PTEN in resistant cell lines). Control for batch effects (e.g., cell passage number, serum lot variability) and report raw data with 95% confidence intervals. Apply Benjamini-Hochberg correction for multiple comparisons in cross-subtype analyses .

Q. How can computational modeling be integrated with experimental data to predict this compound’s off-target effects and polypharmacology?

  • Methodological Answer : Use structure-based virtual screening (e.g., AutoDock Vina) against kinase and deacetylase families to predict off-target binding. Validate predictions via high-throughput kinase profiling (e.g., Eurofins KinaseProfiler) and thermal proteome profiling (TPP). Integrate results with pathway enrichment analysis (e.g., KEGG, Reactome) to identify collateral pathways. Share code and datasets in repositories like Zenodo to ensure reproducibility .

Data Reporting and Reproducibility

Q. What minimal dataset criteria should be reported to ensure reproducibility of this compound studies?

  • Methodological Answer : Include:

  • Chemical characterization: HPLC purity (>95%), LC-MS spectra, batch-specific solubility/stability data.
  • Experimental parameters: Cell line authentication, culture conditions (e.g., hypoxia, serum concentration).
  • Statistical metadata: Exact n values, effect sizes, software versions (e.g., GraphPad Prism v10), and raw data deposition in public repositories (e.g., Figshare).
  • Refer to MDAR checklist for life sciences to ensure transparency .

Q. How should researchers design experiments to account for this compound’s potential epigenetic and metabolic crosstalk?

  • Methodological Answer : Use multi-omics integration (e.g., metabolomics + ChIP-seq) to map crosstalk. For metabolic profiling, apply stable isotope-resolved tracing (e.g., 13C-glucose) in treated vs. untreated cells. Include time-course experiments to distinguish primary (direct target) vs. secondary effects. Control for confounding variables (e.g., circadian rhythm, nutrient availability) using randomized block designs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
mTOR/HDAC1-IN-12l
Reactant of Route 2
Reactant of Route 2
mTOR/HDAC1-IN-12l

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.